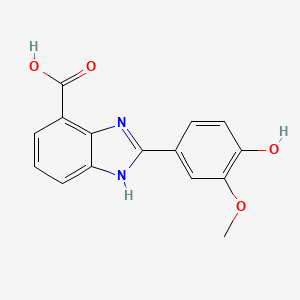

2-(4-Hydroxy-3-methoxyphenyl)-1H-1,3-benzodiazole-4-carboxylic acid

描述

Historical Context and Discovery

The development of 2-(4-Hydroxy-3-methoxyphenyl)-1H-1,3-benzodiazole-4-carboxylic acid emerged from the broader historical context of benzimidazole research, which itself originated during vitamin B12 investigations. Benzimidazole was first discovered during research on vitamin B12, where the benzimidazole nucleus was identified as a stable platform for drug development. The synthesis of 2-substituted benzimidazole derivatives became possible when condensation reactions were conducted with aldehydes in place of formic acid, followed by oxidation procedures. This historical foundation laid the groundwork for the development of more complex benzimidazole derivatives incorporating natural product-derived substituents.

The specific development of compounds containing both benzimidazole and vanillin-derived structures represents a more recent advancement in medicinal chemistry. Research has demonstrated that benzyl-ortho-vanillin and benzimidazole nuclei serve as important pharmacophores in drug discovery, with the benzyl vanillin compound 2-(benzyloxy)-3-methoxybenzaldehyde showing anti-proliferative activity in leukemia cancer cells. This research provided the conceptual framework for developing hybrid molecules that combine these two important structural motifs.

The synthesis of 2-(4-Hydroxy-3-methoxyphenyl)-1H-1,3-benzodiazole-4-carboxylic acid specifically builds upon established methods for preparing 2-arylbenzimidazole-4-carboxylic acids and amides. A modified version of the Weidenhagen procedure was developed for the direct preparation of numerous 2-arylbenzimidazole-4-carboxylic acids, where 2,3-diaminobenzoic acid was treated with aryl aldehydes and copper(II) acetate to give the desired 2-arylbenzimidazole-4-carboxylic acid derivatives.

Significance in Heterocyclic Chemistry

The significance of 2-(4-Hydroxy-3-methoxyphenyl)-1H-1,3-benzodiazole-4-carboxylic acid in heterocyclic chemistry extends beyond its individual properties to encompass its role as a versatile building block for complex molecular architectures. Heterocyclic building blocks represent fundamental components in pharmaceutical research, and this particular compound exemplifies the sophisticated design principles employed in modern drug discovery. The benzimidazole moiety serves as an important pharmacophore in drug discovery, found in many bioactive compounds from both natural and synthetic sources.

The compound demonstrates the successful integration of multiple functional groups within a single heterocyclic framework. The presence of the carboxylic acid functionality at the 4-position of the benzimidazole ring provides opportunities for further chemical modification through standard carboxylic acid chemistry, including amide formation, ester synthesis, and metal coordination. The benzimidazole moiety with carboxylic acid substitution in the second position meets the minimum and desirable structural requirements found in the majority of marketed anti-inflammatory drugs.

Within the broader context of heterocyclic chemistry, this compound represents an advancement in the synthesis of nitrogen-containing heterocycles that incorporate phenolic natural product derivatives. The successful condensation of ortho-phenylenediamine with vanillin-derived aldehydes demonstrates the versatility of classical heterocycle formation reactions when applied to more complex starting materials. This approach has enabled the preparation of benzimidazole derivatives containing phenolic hydroxyl groups as key intermediates for further synthetic elaboration.

The structural complexity achieved in this compound also highlights the evolution of heterocyclic chemistry toward more sophisticated molecular designs. The incorporation of both electron-rich phenolic functionalities and electron-deficient heterocyclic nitrogen atoms within the same molecule creates opportunities for diverse intermolecular interactions and biological activities.

Relationship to Vanillin-Based Building Blocks

The relationship between 2-(4-Hydroxy-3-methoxyphenyl)-1H-1,3-benzodiazole-4-carboxylic acid and vanillin-based building blocks represents a significant intersection between natural product chemistry and synthetic heterocyclic research. Vanillin, identified as 3-methoxy-4-hydroxybenzaldehyde, serves as one of the most widely used flavoring agents and represents the most important organoleptic component in vanilla. The annual production of synthetic vanillin exceeds 12,000 tons from petrochemical and wood pulping industries, demonstrating its commercial significance.

The structural relationship between this benzimidazole derivative and vanillin becomes apparent through examination of the 4-hydroxy-3-methoxyphenyl substituent, which directly incorporates the characteristic vanillin substitution pattern. Vanillin serves as a molecular building block that can be obtained from the depolymerization of lignin, and its different functional groups including hydroxyl and aldehyde functionalities enable diverse chemical modifications. The aldehyde group of vanillin represents the primary site for modification, allowing for the synthesis of numerous heterocycles, particularly nitrogen-based five- and six-membered rings.

The preparation of aryl benzimidazoles represents a common modification of the vanillin molecule, with research demonstrating the conversion of vanillin directly into benzimidazole derivatives using ortho-phenylenediamine and various catalysts. This synthetic approach achieved yields of up to 90% under optimized conditions, demonstrating the efficiency of vanillin as a starting material for benzimidazole synthesis. The success of these transformations stems from the reactivity of the vanillin aldehyde group toward nucleophilic addition and subsequent cyclization reactions.

Vanillic acid, the oxidized form of vanillin with the molecular designation 4-hydroxy-3-methoxybenzoic acid, provides another important connection to the target compound. Vanillic acid serves as a dihydroxybenzoic acid derivative used as a flavoring agent and represents an intermediate in the production of vanillin from ferulic acid. The biosynthetic pathway from vanillic acid to vanillin involves enzymatic reduction processes, demonstrating the close relationship between these vanillin-based building blocks.

| Compound | Molecular Formula | Key Functional Groups | Role in Synthesis |

|---|---|---|---|

| Vanillin | C8H8O3 | Aldehyde, Phenol, Methoxy | Starting material for heterocycle formation |

| Vanillic Acid | C8H8O4 | Carboxylic Acid, Phenol, Methoxy | Oxidized vanillin derivative, flavoring agent |

| Target Compound | C15H12N2O4 | Benzimidazole, Carboxylic Acid, Phenol, Methoxy | Complex heterocyclic building block |

Position within Benzimidazole Research

The position of 2-(4-Hydroxy-3-methoxyphenyl)-1H-1,3-benzodiazole-4-carboxylic acid within contemporary benzimidazole research reflects the ongoing evolution toward more complex and functionally diverse heterocyclic compounds. Benzimidazole represents a heterocyclic aromatic organic compound that can be viewed as fused rings of benzene and imidazole, appearing as a white solid in tabular crystal form. The fundamental benzimidazole structure serves as a versatile platform for chemical modification, with the capacity for both protonation and deprotonation under appropriate conditions.

Recent research in benzimidazole chemistry has focused extensively on 2-substituted derivatives, which are obtained through condensation reactions with aldehydes followed by oxidation procedures. The development of 2-arylbenzimidazole-4-carboxylic acids represents a significant advancement in this field, with multiple synthetic approaches developed for their preparation. These compounds demonstrate particular importance due to their potential pharmaceutical applications, as the benzimidazole moiety with carboxylic acid substitution meets structural requirements found in many marketed therapeutic agents.

The synthetic methodology for preparing 2-(4-Hydroxy-3-methoxyphenyl)-1H-1,3-benzodiazole-4-carboxylic acid builds upon established protocols for benzimidazole synthesis. The classical approach involves the condensation of ortho-phenylenediamine with aromatic aldehydes, a reaction that has been optimized through various catalytic systems and reaction conditions. Recent developments have introduced protic ionic liquid catalysts for the green synthesis of 1,2-disubstituted benzimidazoles, demonstrating the continuing refinement of synthetic methodologies.

Contemporary benzimidazole research has also emphasized the importance of structure-activity relationships, particularly regarding substitution patterns and their influence on biological activity. Studies have shown that benzimidazole compounds possess antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties, with activity largely determined by substituents at various positions of the benzimidazole moiety. The presence of the 4-hydroxy-3-methoxyphenyl substituent in the target compound represents a strategic design choice that incorporates the bioactive vanillin pharmacophore into the benzimidazole framework.

The carboxylic acid functionality at the 4-position of the benzimidazole ring provides additional opportunities for chemical modification and biological activity modulation. Research has demonstrated that benzimidazole-2-carboxylic acids exhibit significant anti-inflammatory activity, with safety profiles extending to doses of 2000 milligrams per kilogram and good anti-inflammatory activity at 100 milligrams per kilogram and higher. The positioning of the carboxylic acid group at the 4-position rather than the 2-position represents a structural variation that may offer distinct biological and chemical properties.

属性

IUPAC Name |

2-(4-hydroxy-3-methoxyphenyl)-1H-benzimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O4/c1-21-12-7-8(5-6-11(12)18)14-16-10-4-2-3-9(15(19)20)13(10)17-14/h2-7,18H,1H3,(H,16,17)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXJRIDOXPKCBGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=NC3=C(C=CC=C3N2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654538 | |

| Record name | 2-(3-Methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1H-benzimidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313278-98-7 | |

| Record name | 2-(3-Methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1H-benzimidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

One-Pot Reductive Heterocyclization

-

- Ethyl 4-(methylamino)-3-nitrobenzoate

- 3-bromo-4-hydroxy-5-methoxybenzaldehyde (a close analog to 4-hydroxy-3-methoxybenzaldehyde)

-

- Sodium dithionite (Na2S2O4) as the reducing agent

- Dimethyl sulfoxide (DMSO) as the solvent

- Reaction temperature: 90 °C

- Reaction time: several hours under reflux

Reaction mechanism :

Sodium dithionite reduces the nitro group and facilitates the cyclization to form the benzimidazole ring. The aldehyde reacts with the amino group of the nitrobenzoate derivative, and under reductive conditions, the heterocycle is formed in situ.-

- The intermediate ester product is subjected to base hydrolysis using sodium hydroxide (NaOH) in ethanol (EtOH) under reflux conditions to convert the ester group into the carboxylic acid, yielding the target compound.

Reaction Scheme Summary

| Step | Reactants/Conditions | Product |

|---|---|---|

| 1 | Ethyl 4-(methylamino)-3-nitrobenzoate + 3-bromo-4-hydroxy-5-methoxybenzaldehyde + Na2S2O4 in DMSO, 90 °C | Benzimidazole ester intermediate |

| 2 | Base hydrolysis with NaOH in EtOH, reflux | 2-(4-Hydroxy-3-methoxyphenyl)-1H-benzimidazole-5-carboxylic acid |

Analytical Characterization Supporting Preparation

-

- Broad band near 3394 cm⁻¹ indicating –OH group presence

- Carbonyl stretch (acid) at 1701 cm⁻¹

- Aromatic and aliphatic C–H stretches at 3065, 2906, and 2870 cm⁻¹

- C=N stretch at 1624 cm⁻¹ confirming imidazole ring formation

Nuclear Magnetic Resonance (NMR) Spectroscopy :

- ^1H NMR shows singlet at δ ~3.88 ppm for methoxy protons

- Aromatic protons appear as characteristic doublets and multiplets confirming substitution pattern

- Signals corresponding to the benzimidazole ring protons and carboxylic acid proton observed

-

- Molecular ion peak consistent with molecular weight of 284.27 g/mol for the target compound

These data confirm the successful synthesis and structure of the benzimidazole carboxylic acid derivative.

Advantages of the One-Pot Method

- Minimizes the use of multiple reagents and solvents

- Reduces reaction time and purification steps

- Uses sodium dithionite, a relatively inexpensive and mild reducing agent

- Avoids harsh reaction conditions typical of classical benzimidazole syntheses

- Provides good yields and purity of the target compound

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | Ethyl 4-(methylamino)-3-nitrobenzoate, substituted benzaldehyde |

| Reducing agent | Sodium dithionite (Na2S2O4) |

| Solvent | Dimethyl sulfoxide (DMSO) |

| Reaction temperature | 90 °C |

| Reaction time | Several hours under reflux |

| Post-treatment | Base hydrolysis with NaOH in ethanol |

| Product | 2-(4-Hydroxy-3-methoxyphenyl)-1H-benzimidazole-5-carboxylic acid |

| Characterization techniques | IR, ^1H and ^13C NMR, Mass Spectrometry |

化学反应分析

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed:

Oxidation: Formation of carboxylic acids and phenols.

Reduction: Production of alcohols and amines.

Substitution: Generation of halogenated derivatives and other substituted benzodiazoles.

科学研究应用

Medicinal Chemistry

The primary application of 2-(4-Hydroxy-3-methoxyphenyl)-1H-1,3-benzodiazole-4-carboxylic acid lies in medicinal chemistry . Research indicates that this compound exhibits significant biological activities, particularly in anticancer research. Studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines, including breast cancer cells. The mechanism of action is believed to involve:

- Induction of Apoptosis : The compound can trigger programmed cell death in cancer cells.

- Inhibition of Cell Proliferation : It interferes with cellular signaling pathways that promote cell division.

In addition to its anticancer properties, 2-(4-Hydroxy-3-methoxyphenyl)-1H-1,3-benzodiazole-4-carboxylic acid has been investigated for other potential biological activities:

- Antimicrobial Properties : The compound has shown effectiveness against various microbial strains.

- Antioxidant Activity : It may protect cells from oxidative stress by scavenging free radicals.

Chemical Synthesis

This compound serves as a valuable building block in organic synthesis. It can be utilized as a reagent in various chemical reactions, facilitating the development of new materials and chemical processes. The synthetic routes typically involve multi-step organic reactions, such as:

- Condensation Reactions : Combining 4-hydroxy-3-methoxybenzaldehyde with o-phenylenediamine.

- Cyclization and Oxidation Steps : These are often necessary to achieve the desired product.

Interaction Studies

Research has focused on the interaction of this compound with biological targets such as enzymes and receptors. These interaction studies reveal that it can modulate enzyme activity, suggesting potential therapeutic applications in diseases where these enzymes play a critical role.

作用机制

The mechanism by which 2-(4-Hydroxy-3-methoxyphenyl)-1H-1,3-benzodiazole-4-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The phenolic and carboxylic groups can form hydrogen bonds and other non-covalent interactions with biological molecules, influencing cellular processes and signaling pathways.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzimidazole and Benzothiazine Families

4-Methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylic Acid

- Structure : Benzothiazine core with methyl, dioxo, and carboxylic acid groups.

- Molecular Formula: C₁₀H₉NO₄S (MW 239.24).

- Key Differences: Replaces benzimidazole with a sulfur-containing benzothiazine ring.

- Biological Activity: Demonstrates anti-inflammatory effects comparable to Diclofenac and Lornoxicam in preclinical studies .

6-(Trifluoromethyl)-1H-1,3-benzodiazole-4-carboxylic Acid

- Structure : Benzimidazole core with a trifluoromethyl group at position 6 and carboxylic acid at position 3.

- Molecular Formula : C₉H₅F₃N₂O₂ (MW 230.15).

- Key Differences : The trifluoromethyl group introduces strong electron-withdrawing effects, altering solubility and bioavailability.

1H-Benzimidazole-4-carboxylic Acid (Parent Compound)

Heterocyclic Derivatives with Carboxylic Acid Substituents

3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic Acid

- Structure : Pyrazole core with 4-methoxyphenyl and phenyl substituents.

- Molecular Formula : C₁₇H₁₄N₂O₃ (MW 294.31).

- Key Differences : Pyrazole ring instead of benzimidazole; methoxy group enhances lipophilicity. Biological data are unavailable, but pyrazole derivatives are often explored for antimicrobial activity .

2-(Methoxymethyl)-1H-1,3-benzodiazole-4-carboxylic Acid

- Structure : Benzimidazole with methoxymethyl at position 2.

- Molecular Formula : C₁₀H₁₀N₂O₃ (MW 206.20).

Pharmacologically Relevant Derivatives

CV-11974 (2-Ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic Acid)

Comparative Analysis Table

生物活性

The compound 2-(4-Hydroxy-3-methoxyphenyl)-1H-1,3-benzodiazole-4-carboxylic acid , a member of the benzodiazole family, is noted for its potential biological activities, particularly in medicinal chemistry. Its unique structure, characterized by a benzodiazole ring fused with a carboxylic acid and substituted phenyl groups, enhances its solubility and biological activity, making it an intriguing candidate for various therapeutic applications.

- Molecular Formula : C15H12N2O4

- Molecular Weight : Approximately 284.26 g/mol

- Key Functional Groups : Hydroxyl (-OH), Methoxy (-OCH₃), and Carboxylic Acid (-COOH)

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the realms of anticancer and antimicrobial research. The following sections detail its biological activities, mechanisms of action, and relevant case studies.

The anticancer properties of 2-(4-Hydroxy-3-methoxyphenyl)-1H-1,3-benzodiazole-4-carboxylic acid are primarily attributed to its ability to induce apoptosis and inhibit cell proliferation. This is believed to occur through modulation of specific signaling pathways involved in cancer cell growth.

Case Studies

- Inhibition of Cancer Cell Lines :

| Cell Line | Compound | IC₅₀ (µM) |

|---|---|---|

| MCF-7 | Derivative 10 | 1.2 |

| HCT 116 | Derivative 11 | 3.7 |

| HEK 293 | Derivative 12 | 5.3 |

- Comparative Studies :

The antimicrobial properties are thought to arise from the compound's ability to disrupt bacterial cell membranes and inhibit enzyme functions critical for bacterial survival.

Case Studies

- Activity Against Gram-positive Bacteria :

- The compound exhibited selective antibacterial activity against strains such as Enterococcus faecalis with a minimum inhibitory concentration (MIC) of 8 µM .

- Another derivative showed significant activity against Staphylococcus aureus and Escherichia coli, indicating a broad spectrum of antimicrobial efficacy .

| Bacterial Strain | MIC (µM) |

|---|---|

| Enterococcus faecalis | 8 |

| Staphylococcus aureus | 16 |

| Escherichia coli | 16 |

Antioxidant Activity

The compound has also been investigated for its antioxidant properties, which are essential for protecting cells from oxidative stress.

Research Findings

常见问题

Q. What are the optimal conditions for synthesizing 2-(4-Hydroxy-3-methoxyphenyl)-1H-1,3-benzodiazole-4-carboxylic acid?

- Methodological Answer : The synthesis typically involves coupling reactions between substituted benzodiazole intermediates and hydroxy-methoxyphenyl precursors. Key steps include:

- Coupling Agents : Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in anhydrous DMSO to activate carboxylic acid groups for amide bond formation .

- Temperature Control : Reactions are heated to 50°C to enhance reactivity while minimizing side products .

- Purification : Post-reaction, the product is purified via silica gel column chromatography with gradients of hexane/EtOH (1:1) to isolate the target compound .

Q. How is the structure of this compound confirmed post-synthesis?

- Methodological Answer : Structural confirmation relies on:

- NMR Spectroscopy : NMR analysis identifies proton environments (e.g., methoxy groups at δ 3.76–3.86 ppm, aromatic protons between δ 6.96–7.29 ppm) .

- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX software) resolves bond lengths and angles, confirming benzodiazole and phenyl ring conformations .

Q. What safety protocols are essential during handling?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DMSO, ethyl acetate) .

- Waste Disposal : Segregate organic waste and consult institutional guidelines for hazardous chemical disposal .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic and crystallographic data in structural elucidation?

- Methodological Answer :

- Cross-Validation : Compare NMR chemical shifts with computed spectra (e.g., using Gaussian or ORCA software) to identify outliers .

- Twinning Analysis : For ambiguous X-ray data (e.g., high R-factors), apply SHELXL’s twin refinement tools to model crystal twinning or disorder .

- DFT Calculations : Density Functional Theory (DFT) optimizes molecular geometry, aligning theoretical bond angles with experimental X-ray data .

Q. What strategies improve yield in multi-step syntheses of this compound?

- Methodological Answer :

- Intermediate Stabilization : Protect the hydroxy group on the methoxyphenyl moiety with tert-butyldimethylsilyl (TBS) ethers to prevent oxidation during coupling .

- Reaction Monitoring : Use LC-MS to track reaction progress and optimize stoichiometry (e.g., 1.2 equivalents of HATU relative to carboxylic acid) .

- Solvent Optimization : Replace DMSO with DMA (dimethylacetamide) for higher solubility of hydrophobic intermediates .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

- Methodological Answer :

- Scaffold Modification : Introduce substituents (e.g., halogens, methyl groups) at the benzodiazole 4-position to assess electronic effects on bioactivity .

- In Silico Screening : Dock derivatives into target protein active sites (e.g., using AutoDock Vina) to predict binding affinities before synthesis .

- Biological Assays : Evaluate antimicrobial activity via MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria, with positive controls (e.g., ciprofloxacin) .

Q. What analytical methods are critical for assessing purity in metabolic stability studies?

- Methodological Answer :

- HPLC-UV/HRMS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to quantify parent compound degradation in liver microsome assays .

- Metabolite Identification : Employ LC-QTOF-MS to detect hydroxylated or demethylated metabolites, comparing fragmentation patterns with reference libraries .

Data Contradiction Analysis

Q. How should researchers address conflicting biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Validate protocols using reference compounds (e.g., tamoxifen for cytotoxicity assays) and ensure consistent cell lines/passage numbers .

- Dose-Response Curves : Perform IC determinations in triplicate to rule out outliers, using nonlinear regression models (e.g., GraphPad Prism) .

- Solubility Checks : Confirm compound solubility in assay buffers via dynamic light scattering (DLS) to exclude false negatives from precipitation .

Methodological Tables

Q. Table 1: Key Crystallographic Parameters for Structural Confirmation

| Parameter | Value (Example) | Reference |

|---|---|---|

| Space Group | Monoclinic, | |

| Unit Cell Dimensions | , , , | |

| R-factor | 0.058 (SHELXL refinement) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。